N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide is a complex organic compound featuring an adamantane moiety, a thiazole ring, and a malonamide group. Adamantane derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The adamantane and thiazole rings can undergo substitution reactions with halogens or other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazole ring interacts with enzymes and receptors. The malonamide group may contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure. The uniqueness of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide lies in its combination of the adamantane moiety with the thiazole and malonamide groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclohexylpropanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c26-19(23-17-4-2-1-3-5-17)9-20(27)25-21-24-18(13-28-21)22-10-14-6-15(11-22)8-16(7-14)12-22/h13-17H,1-12H2,(H,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKNQXRLQKCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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